molecular formula C13H24O B14589228 Trideca-1,3-dien-1-OL CAS No. 61215-69-8

Trideca-1,3-dien-1-OL

Cat. No.: B14589228
CAS No.: 61215-69-8
M. Wt: 196.33 g/mol
InChI Key: MVWVOTHFAJNPBZ-UHFFFAOYSA-N
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Description

Trideca-1,3-dien-1-OL is a hypothetical or minimally studied 13-carbon unsaturated alcohol featuring conjugated double bonds at positions 1 and 3, with a hydroxyl group at the terminal carbon. Below, we compare these compounds based on molecular structure, physicochemical characteristics, and applications.

Properties

CAS No.

61215-69-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

trideca-1,3-dien-1-ol

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3

InChI Key

MVWVOTHFAJNPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of tridecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trideca-1,3-dien-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
Trideca-1,3-dien-1-OL C₁₃H₂₄O 196.3 g/mol* Diene (1,3), primary alcohol 13-carbon chain, conjugated double bonds
Buta-2,3-dien-1-ol C₄H₆O 70.09 g/mol Diene (2,3), primary alcohol Short-chain allene, used in cyclization
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154.25 g/mol Diene (2,6), branched methyl groups Terpene derivative, common in fragrances
12-Tridecyn-1-ol C₁₃H₂₄O 196.3 g/mol Terminal alkyne, primary alcohol 13-carbon chain, triple bond at position 12
Octa-1,3-diene C₈H₁₄ 110.2 g/mol Diene (1,3) Hydrocarbon without functional groups

*Molecular weight inferred from 12-Tridecyn-1-ol (C₁₃H₂₄O) due to structural similarity .

This compound (Hypothetical)
  • Predicted to undergo cyclization reactions similar to buta-2,3-dien-1-ol, which participates in Pd-catalyzed three-component tandem cyclization with aryl iodides and imines to form oxazolidines .
  • The extended conjugated system may enhance stability in polymerization or Diels-Alder reactions compared to shorter-chain analogs.
Buta-2,3-dien-1-ol
  • Short chain limits hydrophobicity, favoring solubility in polar solvents.
3,7-Dimethyl-2,6-octadien-1-ol
  • Widely used in cosmetics and fragrances but requires strict safety protocols (e.g., avoiding skin/eye contact) due to irritant properties .
  • Branched structure reduces melting point and volatility compared to linear analogs.
12-Tridecyn-1-ol
  • Lacks conjugated double bonds but features a terminal alkyne, enabling click chemistry or Sonogashira coupling .
  • Safety data indicate low acute hazards, though precautions for skin/eye contact are advised .
Octa-1,3-diene

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